
1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene is an organic compound characterized by a cyclopropyl ring substituted with two methyl groups and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene typically involves the cyclopropanation of a suitable precursor followed by the introduction of the methoxy group. One common method involves the reaction of 3-methoxybenzyl chloride with 2,2-dimethylcyclopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzene ring can be hydrogenated under high pressure to form a cyclohexane derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 1-(2,2-Dimethylcyclopropyl)-3-methoxycyclohexane.
Substitution: 1-(2,2-Dimethylcyclopropyl)-3-bromobenzene or 1-(2,2-Dimethylcyclopropyl)-3-nitrobenzene.
Applications De Recherche Scientifique
1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclopropyl ring’s strained structure can also affect the compound’s reactivity and stability, contributing to its overall biological and chemical properties.
Comparaison Avec Des Composés Similaires
- 1-(2,2-Dimethylcyclopropyl)-1-propanone
- 1-(2,2-Diethylcyclopropyl)methanamine
- 1-(2,5-Dichlorophenyl)-1-propanone
Uniqueness: 1-(2,2-Dimethylcyclopropyl)-3-methoxybenzene is unique due to the presence of both a cyclopropyl ring and a methoxy group attached to a benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications. The strained cyclopropyl ring can enhance the compound’s reactivity, while the methoxy group can influence its solubility and interaction with other molecules.
Propriétés
Numéro CAS |
90433-21-9 |
|---|---|
Formule moléculaire |
C12H16O |
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
1-(2,2-dimethylcyclopropyl)-3-methoxybenzene |
InChI |
InChI=1S/C12H16O/c1-12(2)8-11(12)9-5-4-6-10(7-9)13-3/h4-7,11H,8H2,1-3H3 |
Clé InChI |
AIIIETCOTHNRED-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1C2=CC(=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


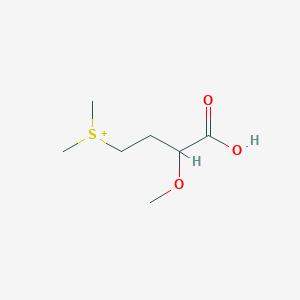
![1'-(1-Phenylpropan-2-yl)[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14143842.png)
![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
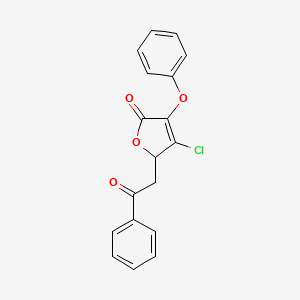
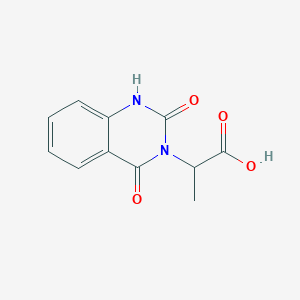
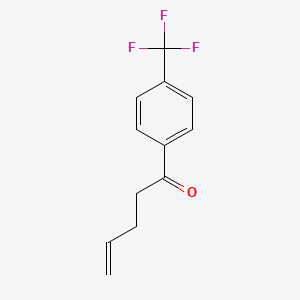
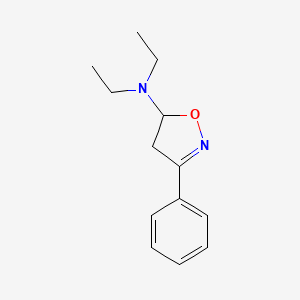
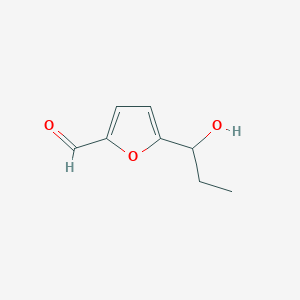
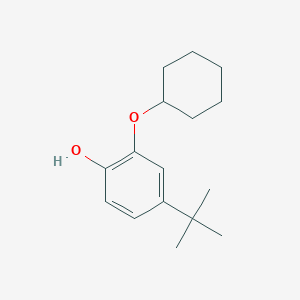
![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
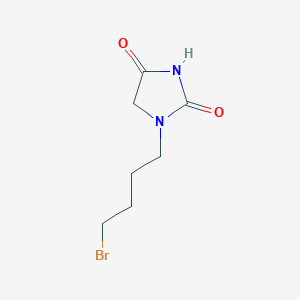

![4-(7-Tert-butyl-4-oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 3,4,5-trimethoxybenzoate](/img/structure/B14143919.png)
